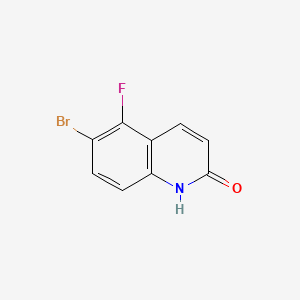

6-Bromo-5-fluoroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

6-bromo-5-fluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5BrFNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,(H,12,13) |

InChI Key |

PLZZZOXNCHGVEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)Br)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoroquinolin 2 1h One

Influence of Bromine and Fluorine Substituents on Reaction Pathways

The reactivity of the 6-Bromo-5-fluoroquinolin-2(1H)-one ring system is dictated by the interplay of the electron-donating nitrogen atom within the heterocyclic ring and the electron-withdrawing and directing effects of the bromine and fluorine substituents on the carbocyclic ring.

The fluorine atom at the 5-position is a strongly electronegative and weakly deactivating substituent. Its primary influence is through a strong -I (inductive) effect, which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted quinolinone. However, it also possesses a +M (mesomeric) effect, which can direct incoming electrophiles to the ortho and para positions.

The bromine atom at the 6-position is also an electronegative and deactivating substituent, though less so than fluorine. It exerts both -I and +M effects. The bromine atom can be a site for various metal-catalyzed cross-coupling reactions, providing a handle for further functionalization.

The combined presence of these two halogens deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. The directing effects of both the 5-fluoro and 6-bromo substituents, along with the inherent reactivity of the quinolinone system, will determine the regioselectivity of any potential reactions.

Electrophilic and Nucleophilic Reaction Profiles

Electrophilic Reactions:

The quinolinone ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the carbonyl group and the pyridinone ring. The additional deactivation by the fluorine and bromine atoms further reduces its susceptibility to electrophilic attack. However, under forcing conditions, electrophilic substitution could potentially occur. The directing effects would favor substitution at the C-7 or C-8 positions, though a complex mixture of products might be expected.

Nucleophilic Reactions:

The this compound molecule offers several sites for nucleophilic attack. The bromine atom at the C-6 position is a key site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl-5-fluoroquinolin-2(1H)-one |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 6-Alkynyl-5-fluoroquinolin-2(1H)-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-Amino-5-fluoroquinolin-2(1H)-one |

| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Aryl-5-fluoroquinolin-2(1H)-one |

This table presents potential reactions based on the known reactivity of aryl bromides.

Furthermore, nucleophilic aromatic substitution (SNA_r) of the fluorine atom is a possibility, particularly if activated by a strongly electron-withdrawing group or under harsh reaction conditions.

Radical-Mediated Transformations

The carbon-bromine bond in this compound can be susceptible to homolytic cleavage under radical conditions, opening avenues for radical-mediated transformations. For instance, radical dehalogenation can be achieved using radical initiators and a hydrogen atom source.

Additionally, the bromine atom can participate in radical cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule or introduced as a reaction partner. The regioselectivity of such reactions would be governed by the stability of the resulting radical intermediates.

Theoretical and Computational Studies on 6 Bromo 5 Fluoroquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of 6-Bromo-5-fluoroquinolin-2(1H)-one. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distributions, and energetic landscapes.

Density Functional Theory (DFT) stands as a cornerstone for the theoretical investigation of quinolinone systems. This computational method is employed to elucidate the electronic structure of this compound, providing a basis for understanding its stability, reactivity, and spectroscopic properties. DFT calculations can determine the distribution of electron density, highlighting the effects of the bromine and fluorine substituents on the quinolinone core.

Key parameters that would be derived from DFT calculations include:

Electron Density Distribution: Reveals the electrophilic and nucleophilic regions of the molecule.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying sites prone to electrophilic and nucleophilic attack.

A representative data table from such a study would typically present the calculated energies and dipole moments.

| Parameter | Calculated Value |

| Total Energy (Hartree) | [Value] |

| Dipole Moment (Debye) | [Value] |

The conformational landscape of this compound is crucial for understanding its biological activity and interactions. Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By rotating key single bonds, researchers can predict the most energetically favorable three-dimensional arrangements of the atoms.

The relative stabilities of different conformers are determined by their calculated energies. The results of such an analysis are often presented in a table listing the relative energies of the identified conformers.

| Conformer | Relative Energy (kcal/mol) |

| 1 | 0.00 |

| 2 | [Value] |

| 3 | [Value] |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. The distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack.

A summary of FMO analysis would typically include the energies of the frontier orbitals and the energy gap.

| Parameter | Energy (eV) |

| EHOMO | [Value] |

| ELUMO | [Value] |

| Energy Gap (ΔE) | [Value] |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions. By simulating reaction pathways, researchers can gain a detailed understanding of how this compound is formed and how it might react with other molecules.

To understand the kinetics of a synthetic route leading to this compound, computational chemists identify and characterize the transition states of each elementary step. A transition state is the highest energy point along the reaction coordinate, and its structure provides insights into the geometry of the reacting species at the moment of transformation.

The energy difference between the reactants and the transition state is the activation barrier, which is a key determinant of the reaction rate. By calculating these barriers, different synthetic pathways can be compared to identify the most efficient one.

Data from such studies would be presented in a table comparing the activation energies of different proposed reaction steps.

| Reaction Step | Activation Energy (kcal/mol) |

| Step 1 | [Value] |

| Step 2 | [Value] |

| Step 3 | [Value] |

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of the transition states leading to the different possible products, the most likely outcome can be determined.

For this compound, this could involve predicting the outcome of further substitutions on the quinolinone ring. The calculated energy profiles for the formation of different isomers would reveal the preferred reaction pathway.

The findings are often summarized by comparing the relative energies of the transition states leading to each regio- or stereoisomer.

| Isomeric Product | Relative Transition State Energy (kcal/mol) |

| Isomer A | 0.0 |

| Isomer B | [Value] |

| Isomer C | [Value] |

Predictive Modeling for Molecular Interactions

In the realm of modern drug discovery and development, computational methods serve as a powerful tool to predict and analyze the interactions between small molecules and biological macromolecules. These in silico techniques provide valuable insights into the potential efficacy and mechanism of action of a compound before its synthesis and experimental testing, thereby accelerating the research process. For the compound this compound, a substituted quinolinone, these predictive models are crucial in identifying potential biological targets and understanding the dynamics of its interactions.

Molecular Docking Simulations for Biological Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. While specific docking studies on this compound are not extensively available in the public domain, the general methodology for similar quinolinone derivatives involves several key steps.

Initially, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is generated and optimized using computational chemistry software. Docking programs, such as AutoDock Vina, are then employed to fit the ligand into the protein's binding site. The results are typically scored based on the predicted binding energy, with lower values indicating a more favorable interaction. For instance, studies on structurally related 6-bromoquinazoline (B49647) derivatives have utilized molecular docking to assess their binding affinity against targets like the epidermal growth factor receptor (EGFR). nih.gov In such studies, the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, are meticulously analyzed.

The quinolinone scaffold is a known pharmacophore present in various bioactive compounds, and molecular docking can help identify its potential targets. For example, docking studies on other quinolinone derivatives have suggested potential interactions with enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial survival.

A hypothetical molecular docking workflow for this compound would involve screening it against a panel of known cancer-related kinases or microbial enzymes to predict its most likely biological targets. The resulting binding poses and energies would provide a rational basis for further experimental validation.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-target complex over time. MD simulations provide a more dynamic picture of the interaction by simulating the movements of atoms and molecules. This technique can reveal conformational changes in both the ligand and the protein upon binding and assess the persistence of key interactions identified in the docking pose.

The process involves placing the docked complex in a simulated physiological environment, including water molecules and ions. The system's trajectory is then calculated by solving Newton's equations of motion for all atoms. The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions, and the root-mean-square fluctuation (RMSF) of individual residues. A stable complex will typically exhibit low and converging RMSD values over the simulation period. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Biological Interaction

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. These descriptors are crucial for developing quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. In silico prediction of these descriptors for this compound can provide valuable information about its potential pharmacokinetic and pharmacodynamic properties.

A variety of software tools can be used to calculate a wide range of molecular descriptors. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Table 1: Key Molecular Descriptors and Their Relevance

| Descriptor Category | Examples | Relevance to Biological Interaction |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | General size and composition of the molecule, influencing factors like membrane permeability. |

| Topological | Connectivity Indices, Shape Indices | Describes the atom connectivity and branching of the molecule, which can affect receptor binding. |

| Geometrical | 3D-MoRSE Descriptors, WHIM Descriptors | Based on the three-dimensional coordinates of the atoms, providing information on the molecule's shape and size. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Relate to the electronic properties of the molecule, which are fundamental to its reactivity and ability to form non-covalent interactions with a biological target. |

For this compound, calculating descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can help predict its oral bioavailability according to Lipinski's Rule of Five. Quantum-chemical descriptors, on the other hand, can shed light on its chemical reactivity and the nature of its potential interactions with a target. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, which is crucial for many biological reactions.

While specific, experimentally validated descriptor data for this compound is scarce in publicly accessible literature, these computational tools provide a powerful framework for its initial characterization and for guiding its future development as a potential therapeutic agent.

Biological Evaluation and Mechanistic Studies in Vitro Focus

Enzyme Modulation and Inhibition Studies

The potential for 6-bromo-5-fluoroquinolin-2(1H)-one to interact with and inhibit various enzymes is a key area of investigation. Analysis of related compounds suggests that this quinolinone derivative may target several classes of enzymes crucial for cellular function and disease progression.

Investigation of Enzyme Binding and Inhibitory Potency

While direct inhibitory data for this compound is not extensively available in the public domain, the biological activity of closely related analogs provides a strong basis for inferring its potential targets.

eIF4A: The eukaryotic initiation factor 4A (eIF4A), an RNA helicase, is a critical component of the translation initiation complex and a promising target in oncology. A medicinal chemistry campaign has led to the discovery of novel eIF4A inhibitors, including quinoline (B57606) derivatives. For instance, 6-Bromo-2-(5-(4-butylphenyl)furan-2-yl)quinoline-4-carboxylic acid has been identified as an inhibitor of eIF4A. nih.gov This suggests that the 6-bromo-quinoline scaffold is compatible with binding to eIF4A.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. wikipedia.org Sulfonamide-based inhibitors are common, but other chemotypes are also being explored. Studies on 1,3,5-trisubstituted-pyrazolines have shown that compounds with bromo and fluoro substituents can be potent CA inhibitors. moldb.com Another study on 2-phenylquinoline-4-carboxamide (B4668241) linked benzenesulfonamide (B165840) derivatives identified potent inhibitors of human carbonic anhydrase (hCA) isoforms. medchemexpress.com This suggests that the quinoline scaffold can be adapted for CA inhibition.

Topoisomerases and DNA Gyrase: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for antibacterial and anticancer drugs. wikipedia.org Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. nih.gov The presence of a fluorine atom at the C6 position is a common feature of many potent fluoroquinolones. nih.gov Furthermore, studies on terbenzimidazole derivatives have shown that 5-bromo and 5,6-dibromo substitutions can lead to potent topoisomerase I inhibitors. nih.gov This highlights the potential of the this compound core to interact with these enzymes.

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are a key target for anticancer drugs. nih.gov While direct evidence for this compound is lacking, related heterocyclic compounds have been shown to inhibit tubulin polymerization. For example, derivatives of 5,6-dihydroindolo[2,1-a]isoquinoline have been found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer. nih.gov While broad-spectrum MMP inhibitors have faced challenges in clinical trials, the development of selective inhibitors is an active area of research. nih.gov The inhibitory potential of quinolinone-based structures against MMPs remains an area for further exploration.

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. A novel series of 6-benzyloxyquinoline derivatives have been identified as selective c-Met kinase inhibitors. nih.gov More recently, the highly selective c-Met inhibitor tepotinib (B1684694), which features a quinoline-like core, has been used as a warhead for developing proteolysis-targeting chimeras (PROTACs). nih.gov This underscores the potential of the quinoline scaffold in targeting c-Met.

| Enzyme Target | Related Inhibitor Class | Key Structural Features of Related Inhibitors | Potential for this compound |

| eIF4A | Quinolines | 6-Bromo-quinoline scaffold | High |

| Carbonic Anhydrase | Pyrazolines, Phenylquinolines | Bromo and fluoro substitutions, quinoline core | Moderate |

| Topoisomerases/DNA Gyrase | Fluoroquinolones, Terbenzimidazoles | Fluoro substitution at C6, Bromo substitution | High |

| Tubulin Polymerization | Indoloisoquinolines | Heterocyclic core | Moderate |

| Matrix Metalloproteinases | General MMP inhibitors | N/A | To be determined |

| c-Met Kinase | Benzyloxyquinolines, Tepotinib | Quinoline core | High |

Detailed Mechanistic Insights into Enzyme-Compound Interactions

The proposed mechanisms of action for quinolinone-based inhibitors are often elucidated through a combination of biochemical assays, molecular docking, and structural biology.

For eIF4A , inhibitors like the 6-nitro quinoline derivative have been shown to be RNA-competitive and ATP-uncompetitive. nih.gov Molecular docking studies suggest that these inhibitors bind to a novel pocket in the RNA groove of eIF4A, thereby interfering with proper RNA binding and suppressing ATP hydrolysis. nih.gov The 6-nitro group, in this case, forms crucial hydrogen bonds within the binding pocket, explaining its significant contribution to potency. nih.gov It is plausible that the 6-bromo and 5-fluoro substituents of this compound could engage in similar interactions within the eIF4A binding site.

In the case of topoisomerases , fluoroquinolones are known to stabilize the covalent complex between the enzyme and cleaved DNA, leading to lethal double-strand breaks. nih.gov This is often referred to as topoisomerase poisoning. The mechanism involves the drug intercalating at the DNA cleavage site. For c-Met kinase , inhibitors typically bind to the ATP-binding site in the kinase domain, preventing phosphorylation and activation of the receptor. The U-shaped conformation of inhibitors like tepotinib within the c-Met binding pocket is a key feature of their high affinity and selectivity. nih.gov

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the biological effects of this compound are likely mediated through the modulation of cellular signaling pathways.

Characterization of Receptor-Compound Interactions

While specific receptor binding studies for this compound are not available, research on related aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one has demonstrated their ability to act as antagonists at the NMDA/glycine receptor site. nih.gov This indicates that the quinolinone scaffold can be tailored to interact with specific neurotransmitter receptors.

In Vitro Studies on Cellular Pathway Perturbations

The inhibition of key enzymes by compounds structurally related to this compound is known to trigger significant downstream effects on cellular pathways, often culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest: Inhibitors of enzymes like tubulin and certain kinases frequently induce cell cycle arrest, particularly at the G2/M phase. nih.gov For example, 2-phenyl-4-quinolone derivatives have been shown to cause G2/M arrest in leukemia cell lines by inhibiting CDK1 activity and reducing the protein levels of cyclin A and cyclin B. nih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. Histone deacetylase (HDAC) inhibitors, for instance, can induce apoptosis through the intrinsic pathway, involving mitochondrial membrane damage. nih.gov Similarly, the inhibition of c-Met by selective inhibitors can lead to the suppression of downstream pro-survival pathways, such as the PI3K/AKT/mTOR pathway, ultimately leading to apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Activity

The systematic modification of the quinolinone scaffold has provided valuable insights into the structure-activity relationships (SAR) for various biological targets.

For NMDA/glycine receptor antagonists , studies on aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one have shown that the position of the nitrogen atom in the quinolinone ring system significantly impacts potency. nih.gov Among the 5-, 6-, 7-, and 8-aza analogues, the 5-aza derivatives were generally the most potent. nih.gov

In the context of HIV-1 integrase inhibitors , a series of 5-fluoroquinolone-3-carboxylic acids have been synthesized and evaluated. nih.gov The presence of the fluorine atom at the C-5 position was a key feature for potent antiviral activity. nih.gov

For topoisomerase I inhibitors , SAR studies on terbenzimidazoles revealed that lipophilic substituents at the 5-position enhance cytotoxicity. nih.gov Furthermore, the presence of substituents at both the 5- and 6-positions was found to be compatible with retaining topoisomerase I poisoning activity. nih.gov

These SAR studies on related quinolinone and heterocyclic systems provide a framework for the rational design of novel analogs of this compound with enhanced potency and selectivity for specific biological targets. The combination of the 6-bromo and 5-fluoro substituents in the target compound represents a unique substitution pattern that warrants further investigation to fully elucidate its biological potential.

Elucidation of Structural Determinants for Biological Response at a Molecular Level

The biological activity of quinolone derivatives is intricately linked to the nature and position of substituents on their core heterocyclic structure. nih.gov Structure-activity relationship (SAR) studies have revealed that minor structural modifications can lead to significant changes in potency and spectrum of activity. nih.gov

The fundamental pharmacophore for the antibacterial activity of many quinolones is the carboxy-4-pyridone nucleus. youtube.com Key structural features that govern the biological response include:

C-3 Position: A carboxylic acid group at this position is vital for the antibacterial action, primarily through its involvement in binding to the DNA gyrase enzyme complex. youtube.comyoutube.com Replacing this group typically results in a loss of antibacterial efficacy. youtube.com

C-4 Position: The 4-keto group is essential for activity. youtube.com

C-5 Position: The addition of a substituent, such as an amino group, at the C-5 position can be beneficial for antibacterial activity. youtube.comnih.gov

C-6 Position: A fluorine substituent at this position, as seen in the fluoroquinolones, dramatically improves antimicrobial activity by increasing the molecule's lipophilicity, which enhances cell wall penetration. youtube.com

C-7 Position: The substituent at the C-7 position significantly influences the spectrum of activity and potency. Piperazine or pyrrolidine (B122466) rings at this position often broaden the activity against Gram-positive bacteria. youtube.comnih.gov

C-8 Position: A halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria. nih.gov

These established SAR principles provide a framework for understanding how the specific substitutions in this compound—a bromine atom at C-6 and a fluorine atom at C-5—would be predicted to influence its biological profile at a molecular level.

Impact of Halogenation on In Vitro Biological Profiles

Halogenation is a powerful tool in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates. nih.govnih.gov In the context of the quinolone scaffold, the introduction of halogens at various positions has profound effects on their in vitro activity. nih.gov

The presence of a fluorine atom, particularly at the C-6 position, is a hallmark of the highly successful fluoroquinolone class of antibiotics. youtube.com This substitution significantly enhances their potency and broadens their antibacterial spectrum. nih.gov The fluorine atom is thought to increase the compound's penetration into bacterial cells and its interaction with the target enzyme, DNA gyrase. youtube.com

The impact of other halogens, such as bromine, is also significant. Studies on halogenated quinolines have shown that bromo-substituted derivatives can exhibit potent biological activities. nih.gov For example, the position of the halogen can influence selectivity and potency against different microbial strains or cancer cell lines. acs.org In some series of compounds, chloro-substituted derivatives have demonstrated better antimycobacterial activity than methyl- or sulfonyl-substituted ones. tandfonline.com The introduction of a bromine atom at the C-6 position in this compound, combined with a fluorine at C-5, represents a specific halogenation pattern whose effects would be determined by the interplay of the electronic and steric properties of both atoms. The lipophilicity and target-binding affinity of the molecule are expected to be significantly influenced by this di-halogen substitution pattern. youtube.com

In Vitro Antimicrobial and Antiproliferative Investigations

The quinolone core is associated with a wide array of pharmacological actions, including antimicrobial, antimalarial, antiproliferative, and antitubercular activities. nih.govnih.gov The specific nature and pattern of substitutions dictate the primary therapeutic potential of any given derivative.

In Vitro Antibacterial and Antifungal Activity Assessment

Halogenated quinolines (HQs) have demonstrated considerable potential as both antibacterial and antifungal agents. researchgate.netnih.gov Synthetic tuning of the quinoline scaffold, particularly through halogenation, has yielded compounds with potent activity against drug-resistant pathogens. nih.gov

Antibacterial Activity: Studies on various HQ analogues have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov For example, certain HQs with structural diversity at the 2-position exhibit potent antibacterial effects with Minimum Inhibitory Concentration (MIC) values as low as ≤0.39 μM. nih.gov These compounds are also effective at eradicating bacterial biofilms, which are notoriously tolerant to conventional antibiotics. nih.gov

Antifungal Activity: The antifungal potential of halogenated quinolines has also been investigated. A study of 19 different HQ small molecules revealed significant activity against the pathogenic fungi Candida albicans and Cryptococcus neoformans. nih.gov Several analogues inhibited fungal growth at nanomolar concentrations and were capable of eradicating mature fungal biofilms. researchgate.netnih.gov The data suggests that these compounds exert their antifungal effects via an intracellular mechanism of action. nih.gov

| Fungal Species | Number of Active Analogues | Effective MIC Range | Biofilm Eradication (MBEC) |

|---|---|---|---|

| Candida albicans | 4 | 100 nM | 6.25–62.5 µM |

| Cryptococcus neoformans | 16 | 50–780 nM | 6.25–62.5 µM |

In Vitro Antimalarial Efficacy and Target-Specific Studies

Quinolines have historically been a cornerstone of antimalarial chemotherapy, with compounds like quinine (B1679958) and chloroquine (B1663885) being used for decades. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and quinolone derivatives have emerged as promising candidates. researchgate.netnih.gov

Quinolones exhibit potent in vitro activity against both the erythrocytic and hepatic stages of chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum. researchgate.net A primary target for many of these compounds is the parasite's mitochondrial cytochrome bc1 complex, an essential component of the respiratory chain. nih.govpnas.org Inhibition of this complex disrupts the parasite's energy metabolism and pyrimidine (B1678525) biosynthesis, ultimately leading to cell death. pnas.org

Halogenated 4(1H)-quinolones, in particular, have shown selective antiplasmodial effects in the low nanomolar range and are active against atovaquone-resistant parasites, which also target the cytochrome bc1 complex. nih.gov The development of "endochin-like quinolones" (ELQs) highlights the potential of this chemical class to overcome existing drug resistance mechanisms. nih.gov Some quinolone derivatives are being investigated for their dual-stage activity, targeting both the asexual blood stages and the gametocyte stages responsible for transmission. nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of quinolone derivatives against various cancer cell lines have been a subject of extensive research. nih.gov These compounds can exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerase II, an enzyme critical for DNA replication, which leads to DNA fragmentation and cell cycle arrest. nih.govrsc.org

| Compound Type | Cell Line | Activity/Endpoint | Reference |

|---|---|---|---|

| Ciprofloxacin-chalcone derivative | A549 (Lung) | IC50 = 27.71 µM | nih.gov |

| Ciprofloxacin-chalcone derivative | HepG2 (Liver) | IC50 = 22.09 µM | nih.gov |

| N-acylated ciprofloxacin (B1669076) derivative | PC3 (Prostate) | IC50 = 2.02 µM | nih.gov |

| Rhodium(III) quinoline-benzopyran complex | A549/DDP (Cisplatin-resistant Lung) | IC50 = 0.08–2.7 µM | rsc.org |

| Aminosteroid-quinoline derivative (RM-581-Fluo) | MCF-7 (Breast) | EC50 = 7.1 µM | nih.gov |

In Vitro Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. tandfonline.comrsc.org This has spurred the search for new antitubercular drugs with novel mechanisms of action, and quinoline-based agents have been identified as a promising area of research. tandfonline.comaustinpublishinggroup.com

Several quinoline and quinolone derivatives have shown excellent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. tandfonline.comrsc.org The design of these agents often involves modifying existing quinolone antibacterial drugs or substituting the quinoline scaffold with diverse chemical groups. tandfonline.com Some derivatives have exhibited potent activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range and have shown no cytotoxicity in mammalian cell lines. rsc.org For example, certain optimized quinolone derivatives displayed MIC values between 1.2–3 µg/mL against the H37Rv strain and were also effective against MDR-TB strains. rsc.org The antitubercular potential of the quinoline core confirms its status as a privileged scaffold for the development of new drugs to combat TB. austinpublishinggroup.com

Applications of 6 Bromo 5 Fluoroquinolin 2 1h One As a Synthetic Intermediate and in Advanced Materials

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of bromo and fluoro substituents on the quinolin-2(1H)-one scaffold makes 6-Bromo-5-fluoroquinolin-2(1H)-one a highly valuable precursor for the synthesis of more intricate organic molecules. The reactivity of the carbon-bromine bond allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at the 6-position. This versatility is crucial in medicinal chemistry for the generation of novel drug candidates. For instance, the quinoline (B57606) core is a prevalent motif in numerous biologically active compounds, and the ability to modify it at specific positions is key to tuning the pharmacological properties of the resulting molecules.

Research has demonstrated the use of halogenated quinolines as key intermediates in the synthesis of potent therapeutic agents. For example, the related compound, 4-bromo-6-fluoroquinoline, serves as a crucial building block in the preparation of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy. ossila.com This highlights the potential of bromo-fluoro substituted quinolines in constructing complex and medicinally relevant structures. The 2-quinolone structure itself is a key component in a number of synthetic protocols aimed at producing biologically and pharmacologically important molecules. mdpi.com The presence of the fluorine atom can also enhance the metabolic stability and binding affinity of the final compounds.

The synthesis of various substituted quinolines is an active area of research, with methods like electrophilic cyclization of N-(2-alkynyl)anilines providing access to functionalized quinoline derivatives. nih.gov Halogen-containing quinolines are of particular interest due to the halogen's role in bioactivity and as a handle for further structural modifications. nih.gov The synthesis of 6-substituted quinolines has been a focus in the development of inverse agonists for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a target for autoimmune diseases. scielo.br

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. The structural attributes of this compound make it an attractive scaffold for the construction of chemical libraries. The reactive bromine atom provides a convenient point for diversification, allowing for the attachment of a wide array of building blocks through various chemical reactions.

The solid-phase synthesis of a quinolinone library has been successfully demonstrated, showcasing the feasibility of using quinolinone cores to generate a diverse set of molecules for biological screening. acs.orgnih.gov In this approach, a 5-amino-2-oxo-quinoline-3-carboxylic acid derivative was loaded onto a solid support, and various building blocks were attached at the 3 and 5 positions to create a library of 3,5-disubstituted-2-oxoquinolinones. nih.gov This methodology allows for the efficient production of numerous analogs for high-throughput screening. While this specific study did not use this compound, the principles are directly applicable. The bromo and fluoro substituents on the target compound offer additional points for diversification, further expanding the chemical space that can be explored in a combinatorial library.

The goal of such library synthesis is to accelerate the discovery of "hit" compounds that exhibit a desired biological activity. researchgate.net These hits can then be further optimized to develop lead compounds for potential new drugs. The quinolinone scaffold is found in compounds with a range of biological activities, including antibacterial, anticancer, and antiviral properties, making it a valuable core for library design. acs.orgnih.gov

Development of Specialty Chemicals and Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are being explored for their potential in the development of advanced materials with unique properties.

Applications in Dyes and Pigments

The quinoline scaffold is a known chromophore and has been utilized in the design of various dyes and fluorescent probes. researchgate.net The extended π-system of the quinolinone ring can be readily modified to tune its light-absorbing and emitting properties. The introduction of substituents, such as the bromo and fluoro groups in this compound, can significantly influence the electronic structure and, consequently, the color and fluorescence characteristics of the molecule.

For example, the synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While direct synthesis of an azo dye from this compound has not been explicitly reported, the synthesis of azo dyes from related bromo-substituted naphthols has been demonstrated, suggesting the potential for the bromo-substituted quinolinone to act as a coupling component or a precursor to a diazonium salt. nih.gov Furthermore, quinoline-based carbocyanine dyes are used for staining DNA and RNA, and other quinoline derivatives have been developed as fluorescent probes for detecting metal ions and amyloid plaques. researchgate.net The historic pigment Tyrian purple is a dibromoindigo derivative, highlighting the long-standing use of brominated aromatic compounds in coloration. mdpi.comnih.gov

Incorporation into Nanoscale Materials with Tunable Electronic or Optical Characteristics

The unique electronic properties of halogenated aromatic compounds make them attractive candidates for incorporation into advanced materials, including those at the nanoscale. The introduction of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, often leading to enhanced performance in electronic devices. acs.org

A related compound, 4-bromo-6-fluoroquinoline, is noted for its potential application in the preparation of dyes for organic light-emitting diodes (OLEDs) and solar cells. ossila.com This suggests that the this compound core could also be a valuable building block for the synthesis of materials for organic electronics. The ability to perform cross-coupling reactions at the bromine position allows for the straightforward synthesis of larger, conjugated systems with tailored optoelectronic properties. These materials could potentially be used as emitters, hosts, or charge-transporting layers in OLEDs. The development of new materials for blue OLEDs is a particularly active area of research, and the inherent fluorescence of some quinoline derivatives makes them interesting candidates. acs.org

Environmental Research Applications as a Model Compound

Halogenated organic compounds are of significant interest in environmental science due to their persistence and potential for long-range transport in the environment. nih.gov While many studies have focused on legacy pollutants like polychlorinated biphenyls (PCBs), there is a growing interest in understanding the environmental fate and transport of other halogenated compounds, including pharmaceuticals and their degradation products.

Fluoroquinolone antibiotics, a class of compounds structurally related to this compound, are frequently detected in various environmental compartments, including surface water, groundwater, and soil. scielo.brscielo.br The presence of these compounds in the environment raises concerns about the development of antibiotic resistance and their potential ecotoxicological effects. scielo.brmdpi.comnih.gov

Although specific studies using this compound as a model compound in environmental research are not widely reported, its structure, containing both bromine and fluorine, makes it a potentially interesting candidate for such investigations. It could serve as a tracer to study the environmental pathways of halogenated quinolones. qub.ac.ukmdpi.com By monitoring its movement and transformation in controlled laboratory settings or in the field, researchers could gain valuable insights into the processes that govern the environmental fate of this class of compounds. Such studies are crucial for assessing the environmental risks associated with the widespread use of halogenated pharmaceuticals and for developing strategies to mitigate their impact.

Advanced Analytical Methodologies for Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Bromo-5-fluoroquinolin-2(1H)-one, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern on the quinolinone core.

In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons provide a roadmap to their relative positions. The protons on the quinolinone ring system are expected to appear in the aromatic region of the spectrum. The coupling between adjacent protons (ortho-coupling), across the benzene (B151609) ring (meta-coupling), and between the fluorine atom and nearby protons (H-F coupling) would result in a complex but interpretable splitting pattern. For instance, the proton at position 4 would likely appear as a doublet, coupled to the proton at position 3. The protons on the bromo- and fluoro-substituted ring will also exhibit characteristic splitting patterns influenced by the neighboring halogen atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. The carbonyl carbon (C-2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm, due to the deshielding effect of the double bond and the adjacent nitrogen atom. The carbons attached to the bromine and fluorine atoms (C-6 and C-5, respectively) will also show characteristic shifts influenced by the electronegativity and size of these halogens. Specifically, the carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 1: Predicted and Comparative ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Comparative Chemical Shift Data (ppm) from related compounds |

|---|---|---|

| ¹H | Aromatic protons expected in the range of 7.0-8.5 ppm. NH proton expected >10 ppm. | For a related 6-fluoro-quinolin-2(1H)-one derivative, aromatic protons were observed between 7.39 and 8.49 ppm. uj.edu.pl |

Note: The data in this table is predictive and comparative, based on general principles of NMR spectroscopy and data from structurally related compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides irrefutable evidence of its identity by measuring the mass-to-charge ratio (m/z) of its molecular ion with very high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive M and M+2 isotopic cluster in the mass spectrum, which is a key signature for bromo-containing compounds.

While experimental HRMS data for this compound is not publicly available, predicted data for its constitutional isomer, 6-bromo-5-fluoroisoquinoline, suggests an expected m/z for the [M+H]⁺ ion of 225.96622. uni.lu This provides a close approximation of the expected mass for the target compound.

In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained, further confirming the connectivity of the atoms within the molecule. Common fragmentation patterns for quinolinone structures involve the loss of CO, and cleavage of the heterocyclic ring.

Table 2: Predicted HRMS Data for the Isomer 6-Bromo-5-fluoroisoquinoline

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.96622 |

| [M+Na]⁺ | 247.94816 |

Source: PubChemLite. uni.lu This data is for a constitutional isomer and serves as an estimate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the lactam ring, which is anticipated to appear in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide group is expected to be observed as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations will likely appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will be seen in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations are expected at lower frequencies, typically below 1200 cm⁻¹, but can be difficult to assign definitively due to the complexity of the fingerprint region.

For comparison, the IR spectrum of a related compound, 6-Bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one, shows a C=O stretch at 1640 cm⁻¹, providing a reference point for the expected carbonyl absorption in this compound. researchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3200 - 3400 |

| C-H Stretch (aromatic) | > 3000 |

| C=O Stretch (lactam) | 1650 - 1690 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1200 |

X-ray Crystallography for Solid-State Structure Determination and Co-Crystal Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.

While no crystal structure for this compound has been reported in the Cambridge Structural Database, the analysis of co-crystals of related quinolinone derivatives can provide insights into the potential intermolecular interactions. For instance, the study of co-crystals can reveal how the molecule interacts with other molecules, which is crucial for understanding its behavior in different environments.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, SFC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques commonly used for this purpose.

For this compound, a reversed-phase HPLC method would likely be employed for purity analysis. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, as the quinolinone ring system is chromophoric. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination. A typical HPLC method for related halo-quinolin-2(1H)-ones involves a gradient elution on a C18 column with a mobile phase of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA). amazonaws.com

Supercritical Fluid Chromatography (SFC) offers an alternative to HPLC, particularly for the separation of chiral compounds or for preparative scale purifications. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar organic co-solvent. SFC can offer faster separations and is considered a "greener" technique due to the reduced use of organic solvents.

Table 4: Typical Chromatographic Conditions for Quinolinone Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile with TFA | UV |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

While methods for the synthesis of quinolinone scaffolds are established, the specific preparation of 6-Bromo-5-fluoroquinolin-2(1H)-one presents opportunities for optimization and innovation. Traditional approaches such as the Knorr, Conrad-Limpach, and Camps cyclizations often require harsh conditions and can result in modest yields with limited regioselectivity. researchgate.netresearchgate.netpasteur.fr Future research should focus on the development of more efficient and sustainable synthetic routes.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or other transition metals could enable the late-stage introduction of the bromo or fluoro substituents onto a pre-formed quinolinone core, or the construction of the quinolinone ring itself through C-H activation and annulation strategies. acs.org

Flow Chemistry and Microreactor Technology: These technologies offer precise control over reaction parameters, enhancing safety, scalability, and yield. Their application to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Green Chemistry Approaches: The investigation of solvent-free reactions, the use of greener solvents like water or ethanol, and the development of recyclable catalysts are crucial for environmentally benign synthesis. researchgate.netresearchgate.nettandfonline.comnih.govnih.gov One-pot multicomponent reactions, which minimize waste by combining several synthetic steps into a single operation, represent a particularly promising avenue. researchgate.netnih.gov

| Synthetic Approach | Potential Advantages |

| Transition-Metal Catalysis | High efficiency, functional group tolerance, potential for late-stage functionalization |

| Flow Chemistry | Improved safety, scalability, and reproducibility |

| Green Chemistry | Reduced environmental impact, sustainability, potential for cost reduction |

Deeper Mechanistic Understanding of Its Chemical Reactivity

The interplay of the bromo, fluoro, and lactam functionalities in this compound dictates its chemical reactivity. A thorough mechanistic understanding of its reactions is essential for its effective utilization. Future research should aim to elucidate the electronic and steric effects of the halogen substituents on the reactivity of the quinolinone ring system.

Specific areas of investigation could include:

Regioselectivity of Electrophilic and Nucleophilic Aromatic Substitution: Detailed studies are needed to map the directing effects of the bromo and fluoro groups in substitution reactions. This knowledge is critical for predicting and controlling the outcome of further functionalization.

Reactivity in Metal-Catalyzed Cross-Coupling Reactions: Investigating the relative reactivity of the C-Br bond in Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions will be crucial for its use as a synthetic building block.

Photochemical Reactivity: The influence of the halogen atoms on the excited-state properties of the quinolinone core could lead to novel photochemical transformations. Studies on photoelimination or photoreduction could unveil new synthetic pathways. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction mechanisms, transition states, and electronic structure of the molecule, guiding experimental design. nih.gov

Expansion of Its Utility as a Versatile Synthetic Building Block

The presence of multiple reactive sites makes this compound a potentially versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, serves as a handle for a wide array of transformations.

Future efforts should focus on:

Derivatization through Cross-Coupling: The C-Br bond can be readily converted to C-C, C-N, and C-O bonds, allowing for the introduction of a wide range of substituents and the construction of novel molecular architectures.

Synthesis of Polysubstituted Quinolines: The sequential functionalization of the quinolinone core, taking advantage of the differential reactivity of the halogen atoms and other positions on the ring, could lead to the synthesis of highly substituted and structurally diverse compounds.

Preparation of Fused Heterocyclic Systems: The quinolinone core can serve as a scaffold for the construction of more complex, fused heterocyclic systems with potential biological activity.

Further Elucidation of In Vitro Biological Mechanisms and Target Identification

Quinoline (B57606) and quinolinone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov The unique substitution pattern of this compound suggests it could be a valuable lead compound in drug discovery.

Future research in this area should include:

Broad-Spectrum Biological Screening: The compound should be tested against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways. nih.govnih.govnih.govmdpi.comnih.gov

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives, with systematic modifications of the substituents, will be essential to understand the relationship between the chemical structure and biological activity. This will guide the design of more potent and selective compounds.

Investigation of Anticancer Mechanisms: Given the known anticancer properties of some quinolinones, future studies could explore the potential of this compound to induce apoptosis, inhibit cell proliferation, or interfere with other cancer-related pathways. nih.gov

Exploration of New Applications in Materials Science and Green Chemistry

The rigid, planar structure and potential for π-π stacking of the quinolinone core, combined with the electronic properties imparted by the halogen substituents, make this compound a candidate for applications in materials science.

Potential areas for future research include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of quinolinone derivatives could be harnessed for the development of new emissive materials for OLEDs.

Organic Semiconductors: The potential for self-assembly and charge transport makes this compound and its derivatives interesting candidates for use in organic field-effect transistors (OFETs) and other electronic devices.

Sensors: The quinolinone scaffold could be functionalized to create chemosensors for the detection of specific ions or molecules.

Green Chemistry Catalyst Scaffolds: The quinolinone structure could be incorporated into ligands for transition metal catalysts, potentially leading to new, efficient, and recyclable catalytic systems for green chemical processes. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 6-bromo-5-fluoroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves halogenation and cyclization steps. Key factors include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .

- Halogenation sequence : Bromination at the 6-position before fluorination at the 5-position minimizes steric hindrance, as shown in comparative studies of analogous quinolinones .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination-Fluorination | 68 | 95 | DMF, 100°C, 12 h |

| Fluorination-Bromination | 45 | 88 | THF, 80°C, 18 h |

Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to detect impurities .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon shifts (e.g., carbonyl at ~165 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-Br: ~1.89 Å; C-F: ~1.34 Å) using SHELX or WinGX .

- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 256.97 (C₉H₅BrFNO⁺) with isotopic patterns matching Br/F .

Note : For ambiguous data (e.g., overlapping NMR signals), computational chemistry tools (DFT) can predict spectral profiles .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromine : Acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective functionalization at the 6-position. Its electronegativity stabilizes transition states, improving reaction rates .

- Fluorine : Deactivates the quinolinone ring via inductive effects, reducing unwanted side reactions (e.g., oxidation) but may hinder nucleophilic substitutions .

Case Study : Pd-catalyzed coupling with phenylboronic acid yields 6-aryl derivatives (85% yield) under mild conditions (60°C, K₂CO₃, ethanol) .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Answer: Discrepancies often arise from:

- Solubility variability : Use standardized DMSO stock solutions (≤0.1% v/v) to avoid aggregation in assays .

- Metabolic instability : LC-MS/MS monitoring reveals rapid dehalogenation in hepatic microsomes, necessitating prodrug strategies .

- Target promiscuity : Employ kinome-wide profiling (e.g., KinomeScan) to differentiate primary targets from off-target effects .

Table 2: Biological Activity Comparison

| Analog | IC₅₀ (µM) | Target | Assay Conditions |

|---|---|---|---|

| 6-Bromo-5-fluoro | 0.12 | SIRT1 | pH 7.4, 37°C, 24 h |

| 6-Chloro-5-fluoro | 0.45 | HDAC6 | pH 6.8, 25°C, 48 h |

Q. What strategies mitigate crystallographic disorder in this compound derivatives?

Answer: Disorder often arises from flexible substituents (e.g., bromine/fluorine). Solutions include:

- Low-temperature data collection : Reduce thermal motion (100 K) to improve resolution (<0.8 Å) .

- Twinned refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to guide model building .

Example : A 6-bromo-5-fluoro analog showed 98% occupancy for Br after TWIN refinement, resolving ambiguities in electron density maps .

Q. How can computational methods predict the metabolic stability of this compound?

Answer:

- Docking studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate clearance rates and plasma protein binding (e.g., logP = 2.1 ± 0.3) .

- MD simulations : Track fluorine’s role in resisting oxidative metabolism over 100-ns trajectories .

Validation : Compare in silico results with in vitro microsomal assays (R² > 0.85) .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.